N-(3-pyridylmethyl)-3-phenylbenzamide
Description
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-phenyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-15-6-5-11-20-13-15)18-10-4-9-17(12-18)16-7-2-1-3-8-16/h1-13H,14H2,(H,21,22) |
InChI Key |
CWOWDJAMNAHBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Analgesic Derivatives
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Structural Features: Incorporates a 4-hydroxyquinolin-2-one core with methoxy and pyridylmethyl groups.
- Biological Activity: Exhibits potent analgesic effects in preclinical models, surpassing existing painkillers in efficacy and safety.
- Comparison: The quinolinone core enhances binding to pain receptors, while the pyridylmethyl group improves bioavailability. This contrasts with the simpler benzamide scaffold of the target compound, which may lack the conformational rigidity needed for optimal receptor interaction.
NAMPT Inhibitors
4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865)
- Structural Features: Features a quinazolinone ring linked to the benzamide via a propargylamino group.
- Biological Activity : A potent NAMPT inhibitor with anti-cancer properties. Structural optimization of this compound has focused on minimizing off-target effects, such as CYP2C9 inhibition .
- Comparison: The addition of the quinazolinone and propargylamino groups increases molecular complexity and binding affinity compared to the target compound.
Substituent-Modified Analogues
3,4,5-Trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
- Structural Features : Contains a trimethoxybenzamide core and a carbamoyl-linked pyridylmethyl group.
- Comparison : The electron-donating methoxy groups may stabilize the amide bond, contrasting with the electron-neutral phenyl group in the target compound.
3-Methyl-N-(4-((pyridin-3-ylmethyl)amino)phenyl)benzamide
- Structural Features: Includes a methyl group at the 3-position of the benzamide and an amino linker to the pyridylmethyl group.
- Biological Activity : The methyl group likely improves metabolic stability by reducing oxidative degradation, a common issue with unsubstituted benzamides .
- Comparison: The amino linker introduces flexibility, which may reduce binding affinity compared to the direct pyridylmethyl attachment in the target compound.
Fluorinated Analogues
3-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZAMIDE
- Structural Features : Substituted with a trifluoromethyl group on the phenyl ring.
- Biological Activity : The trifluoromethyl group enhances hydrophobic interactions with target proteins, improving potency in enzyme inhibition assays .
- Comparison : The absence of a pyridylmethyl group in this compound limits its ability to engage in hydrogen bonding, a key feature of the target compound’s pharmacophore.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Reaction Mechanism and Optimization
The PPh₃-I₂ system activates carboxylic acids in situ by generating a reactive acyloxyphosphonium intermediate, which reacts with amines to form amides. For N-(3-pyridylmethyl)-3-phenylbenzamide:
-
3-Phenylbenzoic acid (1.0 equiv) is treated with PPh₃ (1.2 equiv) and I₂ (1.2 equiv) in anhydrous CH₂Cl₂ at 0°C under nitrogen.
-
After 30 minutes, 3-pyridylmethylamine (1.1 equiv) and Et₃N (2.0 equiv) are added, and the reaction is warmed to room temperature.
-
Completion (monitored via TLC or HPLC-MS) typically occurs within 1–2 hours, yielding the crude product.
Purification and Yield
Advantages and Limitations
-
Advantages : One-pot procedure, no pre-activation of the acid required, high functional group tolerance.
-
Limitations : I₂ handling requires careful waste disposal; excess PPh₃ complicates purification.
Acid Chloride Aminolysis
Synthesis of 3-Phenylbenzoyl Chloride
Amide Bond Formation
Yield and Scalability
-
Yield : 75–80% after recrystallization from ethanol/water.
-
Scalability : Limited by exothermic thionyl chloride reactions; gram-scale syntheses require controlled addition.
Carbodiimide-Based Activation (EDCl/HOBt)
Protocol
Performance Metrics
-
Yield : 88–90% after column chromatography (SiO₂, 20% EtOAc/hexane).
-
Side Reactions : Minimal racemization due to HOBt’s suppression of oxazolone formation.
Suzuki Cross-Coupling-Integrated Synthesis
Aryl Boronic Acid Coupling
Amide Formation
The resultant 3-phenylbenzoic acid is converted to this compound via EDCl/HOBt or PPh₃-I₂ methods (see Sections 1 and 3).
Overall Yield and Utility
-
Total Yield : 68–72% over two steps.
-
Utility : Critical for introducing substituted aryl groups when starting from halogenated precursors.
Comparative Analysis of Methodologies
| Method | Yield (%) | Key Reagents | Purification | Scalability |
|---|---|---|---|---|
| PPh₃-I₂ coupling | 85–92 | PPh₃, I₂, Et₃N | Silica chromatography | High |
| Acid chloride | 75–80 | SOCl₂, Et₃N | Recrystallization | Moderate |
| EDCl/HOBt | 88–90 | EDCl, HOBt, DMF | Column chromatography | High |
| Suzuki-integrated | 68–72 | Pd(PPh₃)₄, boronic acid | Filtration, chromatography | Moderate |
Key Observations :
Q & A
Basic: What are the common synthetic routes for N-(3-pyridylmethyl)-3-phenylbenzamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as coupling reactions between pyridylmethylamine derivatives and benzoyl chlorides. Key steps include:
- Amide bond formation : Reacting 3-phenylbenzoyl chloride with 3-aminomethylpyridine under basic conditions (e.g., triethylamine in dry THF or DMF at 0–25°C for 4–12 hours) .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) may enhance coupling efficiency in heterocyclic systems .
- Solvent optimization : Polar aprotic solvents like DMF or THF improve solubility and reaction kinetics .
- Yield improvement : Stepwise purification (e.g., column chromatography) and temperature control (reflux vs. ambient) are critical .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm regioselectivity of substitution on the pyridine and benzamide rings .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding polymorphism .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions and stability .
Advanced: How does polymorphism influence the bioactivity of this compound?
Methodological Answer:
Polymorphism significantly alters pharmacokinetics and receptor binding. For example:
- Crystal phase analysis : X-ray powder diffraction (XRPD) reveals quantitative differences in polymorphic phases, which correlate with in vivo analgesic efficacy .
- Hydrogen bonding : Intermolecular H-bonds in the triclinic phase (e.g., N–H···O=C) enhance solubility and bioavailability compared to amorphous forms .
- Bioactivity testing : Compare dissolution rates and in vitro/in vivo activity across polymorphs using HPLC and animal models .
Advanced: How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Methodological Answer:
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess metabolite interference in vitro .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Receptor binding studies : Combine surface plasmon resonance (SPR) and molecular docking to validate target engagement discrepancies .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) or receptors, guided by crystal structures of homologous proteins .
- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD simulations : Run nanosecond-scale simulations in explicit solvent to assess binding stability and conformational changes .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Regioselectivity : Control competing reactions (e.g., over-alkylation) using protecting groups for pyridine nitrogen .
- Purification : Replace column chromatography with recrystallization or continuous-flow systems for industrial-scale production .
- Safety : Mitigate exothermic risks in amide bond formation via controlled reagent addition and temperature monitoring .
Advanced: How can researchers investigate the role of the trifluoromethyl group in modulating bioactivity?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with –CF replaced by –CH or –Cl and compare IC values in enzyme assays .
- Electron-withdrawing effects : Use Hammett constants () to correlate substituent electronic properties with activity trends .
- Crystallographic analysis : Map electrostatic potential surfaces to identify interactions with hydrophobic receptor pockets .
Basic: What strategies ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Standardized protocols : Document exact stoichiometry, solvent drying methods, and inert atmosphere conditions .
- Batch testing : Validate purity (>95%) via HPLC and elemental analysis across multiple synthetic batches .
- Open data sharing : Publish crystallographic data (CCDC entries) and spectral libraries for peer validation .
Advanced: How does the compound’s logP affect its membrane permeability and cellular uptake?
Methodological Answer:
- Experimental logP determination : Use shake-flask method with octanol/water partitioning and UV-Vis quantification .
- Caco-2 assays : Measure permeability coefficients to predict intestinal absorption .
- MD simulations : Model bilayer penetration kinetics using CHARMM-GUI membrane systems .
Advanced: What structural modifications enhance the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Deuterium incorporation : Replace labile H-atoms (e.g., benzamide –NH) with deuterium to slow CYP450 metabolism .
- Steric shielding : Introduce bulky substituents near metabolic hotspots (e.g., pyridine ring) .
- Prodrug design : Mask polar groups (e.g., –OH) with ester linkages for delayed hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
